Pivmecillinam

Vue d'ensemble

Description

Il est principalement utilisé pour traiter les infections urinaires non compliquées causées par des souches sensibles d’Escherichia coli, Proteus mirabilis et Staphylococcus saprophyticus . Le pivmecillinam est l’ester pivaloyloxyméthylique de la mécillinam, ce qui lui permet d’être bien absorbé par voie orale et ensuite hydrolysé en mécillinam dans la muqueuse intestinale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du pivmecillinam implique l’estérification de la mécillinam avec le chlorure de pivaloyloxyméthyle. La réaction se produit généralement en présence d’une base telle que la triéthylamine pour neutraliser le sous-produit acide chlorhydrique. Les conditions de réaction sont généralement douces, la réaction étant effectuée à température ambiante .

Méthodes de production industrielle : La production industrielle du this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs industriels et de systèmes de purification pour garantir la pureté élevée du produit final. La réaction est surveillée attentivement pour maintenir des conditions et un rendement optimaux .

Analyse Des Réactions Chimiques

Types de réactions : Le pivmecillinam subit une hydrolyse dans l’organisme pour libérer la mécillinam. Cette réaction d’hydrolyse est catalysée par des estérases dans la muqueuse intestinale . La mécillinam, la forme active, peut ensuite exercer ses effets antibactériens.

Réactifs et conditions courants :

Hydrolyse : Catalysée par des estérases dans la muqueuse intestinale.

Estérification : Le chlorure de pivaloyloxyméthyle et la triéthylamine sont utilisés dans la synthèse du this compound.

Principaux produits formés :

Produit d’hydrolyse : Mecillinam, la forme antibiotique active.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment dans les domaines de la médecine et de la microbiologie :

Applications De Recherche Scientifique

Pharmacological Properties

Pivmecillinam is the ester prodrug of mecillinam, which is a beta-lactam antibiotic. Its unique mechanism of action involves inhibiting bacterial cell wall synthesis, making it effective against various strains of bacteria, particularly Escherichia coli, which is a common pathogen in UTIs. The pharmacokinetic profile of this compound allows for effective oral administration, with good absorption and distribution in urinary tract tissues .

Treatment of Uncomplicated UTIs

This compound has been established as a first-line treatment for uncomplicated UTIs in several European countries. Clinical studies show high cure rates; for instance, one study reported a clinical cure rate of up to 95% . A comparative study indicated that this compound significantly outperformed ibuprofen in terms of recovery rates from uncomplicated cystitis .

Duration of Treatment

Research has also explored the optimal duration of treatment with this compound. A randomized trial compared 3-day versus 5-day courses and found no significant difference in clinical outcomes, suggesting that a shorter treatment duration may be sufficient for effective management of uncomplicated UTIs .

Community-Acquired Pyelonephritis

An observational study conducted on patients with community-acquired uncomplicated pyelonephritis treated with this compound demonstrated promising results. The study included patients treated by general practitioners, indicating that this compound is not only effective for lower UTIs but also shows potential for treating pyelonephritis caused by uropathogenic E. coli with low resistance rates .

Effectiveness Against ESBL-Producing Strains

This compound has shown effectiveness against extended-spectrum beta-lactamase (ESBL)-producing strains of E. coli. A study reported that this compound effectively treated UTIs caused by these resistant strains, highlighting its role in combating antibiotic resistance in urinary infections .

Data Summary Table

| Application | Details |

|---|---|

| Primary Use | Treatment of uncomplicated urinary tract infections (UTIs) |

| Mechanism of Action | Inhibits bacterial cell wall synthesis |

| Cure Rate | Up to 95% in clinical settings |

| Optimal Treatment Duration | 3 days shown to be as effective as 5 days in clinical trials |

| Effectiveness Against ESBL | Effective against ESBL-producing E. coli strains |

| Safety Profile | Long-term use shows low rates of resistance and good safety profile |

Mécanisme D'action

Le pivmecillinam interfère avec la biosynthèse de la paroi cellulaire bactérienne en inhibant les protéines de liaison à la pénicilline, qui sont essentielles à la synthèse de la paroi cellulaire . Cette inhibition conduit à l’affaiblissement de la paroi cellulaire bactérienne, provoquant la lyse et la mort des cellules. L’activité du this compound est légèrement différente de celle des autres pénicillines et céphalosporines, ce qui le rend efficace contre certaines bactéries Gram négatives .

Composés similaires :

Ampicilline : Un autre antibiotique de la famille des pénicillines utilisé pour traiter diverses infections bactériennes.

Amoxicilline : Un antibiotique de la famille des pénicillines largement utilisé, avec un spectre d’activité plus large.

Ciprofloxacine : Un antibiotique de la famille des fluoroquinolones utilisé pour traiter diverses infections bactériennes, y compris les infections urinaires.

Comparaison :

Spectre d’activité : Le this compound est principalement actif contre les bactéries Gram négatives, tandis que l’ampicilline et l’amoxicilline ont des spectres plus larges, incluant certaines bactéries Gram positives.

Taux de résistance : Le this compound a montré des taux de résistance plus faibles dans Escherichia coli par rapport à la ciprofloxacine, ce qui en fait une option précieuse pour le traitement des infections urinaires.

Les propriétés uniques du this compound et son efficacité contre des souches bactériennes spécifiques en font un antibiotique précieux dans le traitement des infections urinaires non compliquées et d’autres infections bactériennes.

Comparaison Avec Des Composés Similaires

Ampicillin: Another penicillin antibiotic used to treat a variety of bacterial infections.

Amoxicillin: A widely used penicillin antibiotic with a broader spectrum of activity.

Ciprofloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections, including urinary tract infections.

Comparison:

Spectrum of Activity: Pivmecillinam is primarily active against gram-negative bacteria, whereas ampicillin and amoxicillin have broader spectra, including some gram-positive bacteria.

Mechanism of Action: While all these antibiotics inhibit bacterial cell wall synthesis, this compound’s activity is slightly different, making it effective against certain resistant strains.

Resistance Rates: this compound has shown lower resistance rates in Escherichia coli compared to ciprofloxacin, making it a valuable option for treating urinary tract infections.

This compound’s unique properties and effectiveness against specific bacterial strains make it a valuable antibiotic in the treatment of uncomplicated urinary tract infections and other bacterial infections.

Activité Biologique

Pivmecillinam, a prodrug of mecillinam, has garnered attention for its biological activity, particularly in treating urinary tract infections (UTIs) caused by extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae. This article explores the compound's efficacy, pharmacokinetics, resistance patterns, and clinical studies, providing a comprehensive overview of its role in contemporary antimicrobial therapy.

Overview of this compound

Chemical Profile:

- Class: Beta-lactam antibiotic

- Mechanism of Action: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.

- Formulation: Oral administration as this compound.

Pharmacokinetics:

this compound exhibits high bioavailability with urine concentrations exceeding 200 mg/L, making it particularly effective for UTIs .

Efficacy Against Gram-Negative Bacteria

This compound has demonstrated significant efficacy against various Gram-negative bacteria, especially in the context of increasing antibiotic resistance. The following table summarizes key findings from clinical studies regarding its effectiveness:

| Pathogen | Clinical Efficacy (%) | Bacteriological Efficacy (%) | Study Reference |

|---|---|---|---|

| Escherichia coli | 96% | 95% | |

| Klebsiella species | 83% | 88% | |

| Staphylococcus saprophyticus | 72% | 86% |

Study on ESBL-Producing Enterobacteriaceae

A retrospective study assessed the sensitivity of 986 ESBL-producing Enterobacteriaceae isolates to mecillinam. The results indicated that:

- E. coli: 96% sensitivity (855/889 isolates)

- Klebsiella species: 83% sensitivity (59/71 isolates)

- Overall, 95% of isolates were sensitive to mecillinam .

Phase 3 Clinical Trials

Three Phase 3 trials compared this compound with placebo and other antibiotics. Key outcomes included:

- Composite Response Rate:

- This compound: 62%

- Placebo: 10%

- Compared to another oral antibacterial:

These trials highlight this compound's potential as a first-line treatment for uncomplicated UTIs.

Observational Study on Pyelonephritis

An observational study involving patients with pyelonephritis treated with this compound showed:

This suggests this compound is a viable option for treating uncomplicated pyelonephritis caused by mecillinam-susceptible E. coli.

Resistance Patterns and Safety Profile

This compound has a low resistance rate among ESBL-producing organisms, making it a promising alternative amid rising antibiotic resistance. It is well-tolerated with minimal side effects, contributing to its favorable safety profile . Furthermore, it has a reduced impact on the host's intestinal flora compared to other antibiotics, which may lower the risk of secondary infections such as Clostridium difficile .

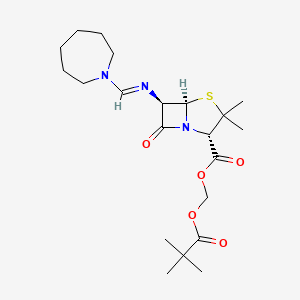

Propriétés

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGNOVNWUSPMDP-HLLBOEOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048538 | |

| Record name | Pivmecillinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.26e-02 g/L | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pivmecillinam interferes with the biosynthesis of the bacterial cell wall however its activity is slightly different from that of other penicillins and cephalosporins | |

| Record name | Pivmecillinam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

32886-97-8 | |

| Record name | Pivmecillinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32886-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amdinocillin pivoxil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivmecillinam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivmecillinam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivmecillinam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMDINOCILLIN PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WAM1OQ30B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Pivmecillinam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivmecillinam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.